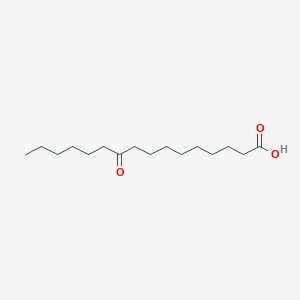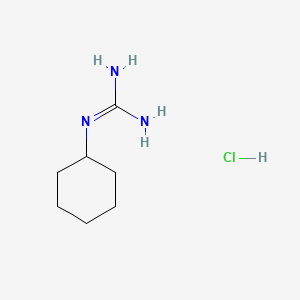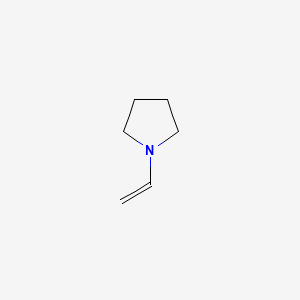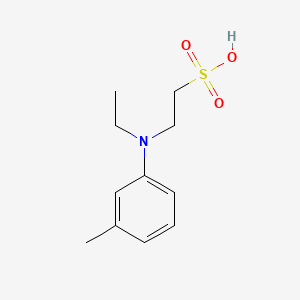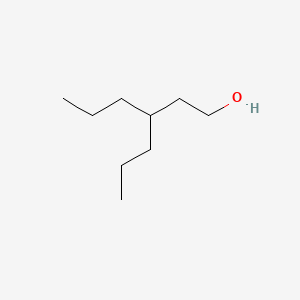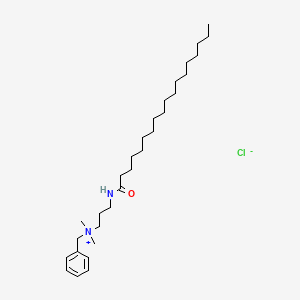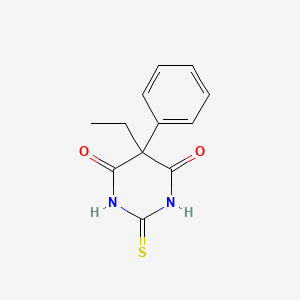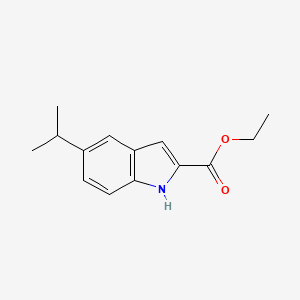
ethyl 5-isopropyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-isopropyl-1H-indole-2-carboxylate (EIPIC) is a synthetic molecule that has been gaining attention in scientific research circles in recent years. EIPIC is a derivative of indole, a naturally occurring aromatic compound found in many plants and animals. It has been studied for its potential applications in drug discovery, biochemistry, and physiological research.
Scientific Research Applications
Structural Optimization and Biological Evaluation
One study focused on the structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates, identifying potent inhibitors of human 5-lipoxygenase (5-LO), which is crucial in inflammatory and allergic disorders. A notable compound demonstrated significant anti-inflammatory therapeutic potential due to its high potency against 5-LO in various biological systems (E. Karg et al., 2009).
Synthetic Studies and Chemical Reactions
Another investigation delved into the Friedel-Crafts acylation of ethyl indole-2-carboxylate, revealing insights into the regioselective preparation of ethyl 3- and 5-acylindole-2-carboxylates. This study highlighted the influence of reaction conditions and reagents on product distribution, contributing to the field of synthetic organic chemistry (Y. Murakami et al., 1988).
Photoisomerisation and Fluorescence Studies
Research on the absorption and fluorescence spectra of ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate derivatives at various temperatures provided insights into their photoisomeric behavior. This work has implications for understanding the photophysical properties of indole derivatives in the development of optical materials and sensors (J. Vyňuchal et al., 2008).
Indole-phenol Bioisosterism
A study on the synthesis of a pyrrolo analogue of labetalol, an antihypertensive agent, demonstrated the potential of indole derivatives in medicinal chemistry. This compound showed significant activity in reducing blood pressure in hypertensive rats, indicating the therapeutic relevance of indole-based bioisosteres (A. Asselin et al., 1986).
Advanced Synthesis Techniques
The development of novel synthetic methodologies for indole derivatives, such as palladium-catalyzed imidoylative cyclization, highlights the ongoing innovation in the field. These techniques enable the efficient production of complex indole structures, which are valuable in pharmaceutical research and development (Shi Tang et al., 2017).
Mechanism of Action
Target of Action
Ethyl 5-isopropyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a broad range of biochemical pathways.
Result of Action
Given the broad range of biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-7-10(9(2)3)5-6-12(11)15-13/h5-9,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQITYGXVHXTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405835 | |
| Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881041-38-9 | |
| Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



